2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is a fused ring structure consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized by cyclization of a suitable precursor, such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzofuran derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under suitable reaction conditions.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced by reacting the intermediate compound with a suitable alkylating agent, such as 2-methoxyethyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical and physiological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: A precursor in the synthesis of the target compound.
2,2-dimethyl-2,3-dihydrobenzofuran: A structurally related compound with similar chemical properties.
Carbofuran phenol: Another benzofuran derivative with different functional groups.
Uniqueness
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)acetamide is unique due to the presence of both the methoxyethyl and acetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can serve as a versatile building block and exhibit specific interactions with molecular targets .
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C15H21NO4/c1-15(2)9-11-5-4-6-12(14(11)20-15)19-10-13(17)16-7-8-18-3/h4-6H,7-10H2,1-3H3,(H,16,17) |
InChI Key |
HNOUMURBMHWZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCOC)C |
solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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